molecular formula C23H27NO5 B13613455 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid

Cat. No.: B13613455
M. Wt: 397.5 g/mol
InChI Key: NFHKRENXIVOSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process involves sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and coupling steps .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent coupling reactions. The compound’s molecular targets and pathways are primarily related to its role in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-hydroxyoctanoic acid is unique due to its specific structure, which includes a hydroxyl group on the octanoic acid chain. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to similar compounds .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-hydroxyoctanoic acid

InChI

InChI=1S/C23H27NO5/c25-14-8-2-1-3-13-21(22(26)27)24-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21,25H,1-3,8,13-15H2,(H,24,28)(H,26,27)

InChI Key

NFHKRENXIVOSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCCO)C(=O)O

Origin of Product

United States

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